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Compound of Interest

Compound Name: 10,12-Hexadecadien-1-ol

Cat. No.: B138261 Get Quote

An In-depth Technical Guide to the Isomers of 10,12-Hexadecadien-1-ol

This guide provides a comprehensive overview of the geometric isomers of 10,12-
hexadecadien-1-ol, a compound of significant interest in chemical ecology, particularly as an

insect pheromone. The precise stereochemistry of the double bonds is crucial for its biological

activity. This document details the IUPAC nomenclature, physicochemical properties, and

relevant experimental protocols for the synthesis and analysis of these isomers, tailored for

researchers, scientists, and professionals in drug development.

IUPAC Nomenclature and Geometric Isomerism
10,12-Hexadecadien-1-ol possesses two double bonds at the 10th and 12th carbon positions,

giving rise to four possible geometric isomers. The configuration of each double bond is

designated as either E (entgegen, opposite) for trans or Z (zusammen, together) for cis.

The four geometric isomers of 10,12-hexadecadien-1-ol are:

(10E,12E)-hexadeca-10,12-dien-1-ol

(10E,12Z)-hexadeca-10,12-dien-1-ol (commonly known as Bombykol, the sex pheromone of

the silkworm moth, Bombyx mori)[1][2]

(10Z,12E)-hexadeca-10,12-dien-1-ol

(10Z,12Z)-hexadeca-10,12-dien-1-ol
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Physicochemical Data of Isomers
The following table summarizes key quantitative data for the isomers of 10,12-hexadecadien-
1-ol. It is important to note that experimental data for all isomers is not always readily available,

and some properties may be calculated estimates.

Property (10E,12E) (10E,12Z) (10Z,12E) (10Z,12Z)

IUPAC Name

(10E,12E)-

hexadeca-10,12-

dien-1-ol[3]

(10E,12Z)-

hexadeca-10,12-

dien-1-ol

(10Z,12E)-

hexadeca-10,12-

dien-1-ol

(10Z,12Z)-

hexadeca-10,12-

dien-1-ol

CAS Number 765-19-5[3] 765-17-3 1002-94-4[4][5] 71317-73-2

Molecular

Formula
C₁₆H₃₀O[3] C₁₆H₃₀O[6] C₁₆H₃₀O C₁₆H₃₀O

Molecular Weight 238.41 g/mol [3] 238.414 g/mol [6] 238.41 g/mol [4] 238.41 g/mol

Boiling Point Not available Not available
298.3°C at 760

mmHg[7]
Not available

Flash Point Not available Not available 133.5°C[5][7] Not available

Density Not available Not available 0.859 g/cm³[5][7] Not available

XLogP3-AA 5.9[3] 5.9 5.9[4] Not available

Experimental Protocols
The differentiation and synthesis of specific isomers of 10,12-hexadecadien-1-ol are critical for

studying their biological functions. Below are detailed methodologies for their analysis and

synthesis.

Analysis and Identification by Gas Chromatography
(GC)
Gas chromatography is a primary method for separating and identifying the different isomers of

10,12-hexadecadien-1-ol, often coupled with a mass spectrometer (MS) or an

electroantennographic detector (EAD).
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Objective: To separate and identify the geometric isomers of 10,12-hexadecadien-1-ol in a

sample.

Instrumentation:

Gas Chromatograph (GC) system

Capillary column (e.g., HP-5MS or similar non-polar column)[8]

Detector: Flame Ionization Detector (FID), Mass Spectrometer (MS), or

Electroantennographic Detector (EAD)[2][8]

Helium carrier gas[2]

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

hexane).

Injection: Inject 1-2 µL of the sample solution into the GC injection port.

GC Conditions:

Injector Temperature: Typically set to 250°C.

Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2

minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min. The

specific program may need optimization depending on the column and isomers being

separated.

Carrier Gas Flow Rate: Set to a constant flow, for example, 1.0 mL/min for helium.[2]

Detection:

FID/MS: The separated isomers will produce distinct peaks in the chromatogram based on

their retention times. Mass spectrometry can provide fragmentation patterns to confirm the

molecular structure. For instance, in a study of bombykol and its related aldehyde,
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bombykal, GC-MS analysis showed distinct retention times of 16.06 min for bombykol and

15.42 min for bombykal under their specific conditions.[1]

EAD: When coupled with an EAD, the GC effluent is passed over an insect antenna. This

allows for the identification of biologically active isomers by detecting nerve impulses from

the antenna in response to specific compounds.[2][8]

Data Analysis: Compare the retention times of the peaks in the sample to those of known

standards of the different isomers to identify their presence and relative abundance. The

separation of isomers on non-polar columns is often challenging due to their similar

physicochemical properties, and specialized columns or derivatization might be necessary

for complete resolution.[9]

Structural Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for

the structural elucidation of organic molecules, including the determination of the

stereochemistry of double bonds.

Objective: To confirm the geometric configuration (E/Z) of the double bonds in a purified isomer

of 10,12-hexadecadien-1-ol.

Instrumentation:

NMR Spectrometer (a 500 MHz or higher field instrument is recommended for better

resolution)[10]

5 mm NMR tubes

Deuterated solvent (e.g., CDCl₃)

Internal standard (e.g., Tetramethylsilane, TMS)

Methodology:

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of

deuterated chloroform (CDCl₃).[10] Add a small amount of TMS as an internal standard (δ =

0.00 ppm).[10] Transfer the solution to an NMR tube.[10]
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¹H NMR Data Acquisition:

Acquire a standard one-dimensional proton spectrum.

Key parameters to focus on are the chemical shifts and coupling constants (J-values) of

the olefinic protons (the protons on the double-bonded carbons).

Distinguishing Feature: The vicinal coupling constant (³JHH) between protons on a double

bond is characteristic of its geometry. For a trans (E) configuration, the coupling constant

is typically large (around 12-18 Hz). For a cis (Z) configuration, the coupling constant is

smaller (around 6-12 Hz).

¹³C NMR Data Acquisition:

Acquire a proton-decoupled one-dimensional carbon spectrum.

The chemical shifts of the allylic carbons (carbons adjacent to the double bond) can also

provide information about the stereochemistry. Carbons allylic to a cis double bond are

typically shielded (appear at a lower ppm value) compared to those allylic to a trans

double bond due to steric effects.

Data Analysis: Analyze the chemical shifts and, most importantly, the coupling constants of

the olefinic protons in the ¹H NMR spectrum to assign the E or Z configuration to each

double bond.[10]

Stereoselective Synthesis
The synthesis of specific isomers of 10,12-hexadecadien-1-ol often involves multi-step

processes utilizing stereoselective reactions like the Wittig reaction or palladium-catalyzed

cross-coupling reactions.

Example: Synthesis of (10E,12Z)- and (10Z,12Z)-hexadeca-10,12-dien-1-ol

A common strategy involves the palladium-catalyzed cross-coupling of an appropriate

hydroxyalkenylborane with a haloalkene.[11]

Key Steps:
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Preparation of a Common Precursor: A key intermediate such as tert-butyldimethylsilyl

undec-10-ynyl ether can be synthesized from dec-1-yne.[11]

Stereoselective Formation of the Dienol:

To create the (E,Z) isomer, a palladium-catalyzed cross-coupling reaction can be

performed between a hydroxyalkenylborane and the appropriate haloalkene.[11]

The (Z,Z) isomer can be prepared via a Cadiot-Chodkiewicz coupling of pent-1-yne with

undec-10-yn-1-ol, followed by reduction of the resulting triple bond.[11]

Purification: The final product must be purified, typically using column chromatography, to

isolate the desired isomer from any side products or other stereoisomers that may have

formed. The purity is then verified using analytical techniques like GC and NMR as described

above.

Visualization of Isomeric Relationships
The following diagram illustrates the relationship between the four geometric isomers of 10,12-
hexadecadien-1-ol.

10,12-Hexadecadien-1-ol
(C16H30O)

(10E,12E) (10E,12Z) (10Z,12E) (10Z,12Z)

Click to download full resolution via product page

Caption: Geometric isomers of 10,12-Hexadecadien-1-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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